4-Hydroxyquinoline

Catalog No.
S516193
CAS No.
611-36-9
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyquinoline

CAS Number

611-36-9

Product Name

4-Hydroxyquinoline

IUPAC Name

1H-quinolin-4-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)

InChI Key

PMZDQRJGMBOQBF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-Hydroxyquinoline; 4 Hydroxyquinoline; 4Hydroxyquinoline; Kynurine;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)O

The exact mass of the compound 4-Hydroxyquinoline is 164.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263800. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Hydroxyquinoline (CAS 611-36-9) is a foundational heterocyclic building block characterized by its tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solid states and physiological conditions, the 4-quinolone form predominates, providing the essential structural core for a vast array of active pharmaceutical ingredients, including broad-spectrum fluoroquinolone antibiotics and antimalarial agents[1]. From a procurement perspective, 4-hydroxyquinoline is highly valued as a bench-stable, cost-effective precursor. It is routinely utilized in industrial workflows to generate reactive 4-chloroquinoline intermediates via controlled halogenation, offering superior shelf-life and handling characteristics compared to procuring downstream chlorinated derivatives directly [2].

Substituting 4-hydroxyquinoline with related isomers or analogs leads to immediate synthetic failure in targeted pharmaceutical workflows. For instance, 2-hydroxyquinoline strongly favors the 2-quinolone (lactam) tautomer, which possesses a fundamentally different electronic distribution and fails to provide the 4-oxo core required for antibacterial and antimalarial activity [1]. Similarly, 8-hydroxyquinoline acts as a strong bidentate metal chelator, lacking the necessary functional handle for C-N or C-O coupling at the 4-position [2]. Furthermore, while 4-chloroquinoline is the active electrophile in many cross-coupling reactions, procuring 4-hydroxyquinoline and chlorinating it in situ is often preferred; direct procurement of 4-chloroquinolines can introduce stability issues and higher supply chain costs, making the 4-hydroxy precursor a more stable and cost-effective starting material for scalable manufacturing[3].

Thermodynamic Stability of the 4-Quinolone Tautomer for Antibiotic Scaffolding

The biological efficacy of quinolone antibiotics relies entirely on the precise electronic landscape of the core scaffold. 4-Hydroxyquinoline predominantly exists as the 4-quinolone (keto) tautomer in most solvents and the solid state, which is the exact structural requirement for preserving antimalarial and antibacterial activity [1]. In head-to-head structural comparisons, 2-hydroxyquinoline favors the 2-quinolone (lactam) form, driving reactivity toward entirely different biological pathways. This tautomeric lock makes 4-hydroxyquinoline the required precursor for this class of therapeutics.

Evidence DimensionPredominant tautomeric state and biological target compatibility
Target Compound Data4-Hydroxyquinoline (Favors 4-quinolone keto form; essential for DNA gyrase inhibition)
Comparator Or Baseline2-Hydroxyquinoline (Favors 2-quinolone lactam form; inactive against DNA gyrase)
Quantified DifferenceAbsolute divergence in core electronic structure preventing cross-substitution in broad-spectrum antibacterial synthesis.
ConditionsSolid state and standard physiological/solvent conditions.

Buyers synthesizing fluoroquinolone antibiotics must procure the 4-hydroxy isomer to ensure the correct tautomeric core required for active pharmaceutical ingredients.

High-Yield Conversion to 4-Chloroquinoline Intermediates

In the synthesis of targeted therapies, a 4-chloroquinoline intermediate is frequently required for nucleophilic aromatic substitution (SNAr). 4-Hydroxyquinoline serves as a highly stable precursor that can be converted to 4-chloroquinoline via reaction with phosphorus oxychloride (POCl3), routinely achieving yields of 75% to over 90% depending on the substitution pattern [1]. Procuring the stable 4-hydroxy precursor allows manufacturers to generate the more reactive 4-chloro building blocks on demand, bypassing the shelf-life limitations and higher costs associated with storing bulk chlorinated quinolines .

Evidence DimensionPrecursor stability and conversion yield
Target Compound Data4-Hydroxyquinoline (Bench-stable; >75% conversion yield to 4-chloro derivatives)
Comparator Or BaselineDirect procurement of 4-chloroquinolines (Prone to degradation; higher procurement cost)
Quantified DifferenceEnables stable bulk storage with high-efficiency, on-demand activation to the reactive electrophile.
ConditionsReflux with POCl3 and catalytic DMF.

Procuring the stable 4-hydroxy precursor minimizes degradation risks in the supply chain while maintaining high downstream yields for cross-coupling reactions.

Distinct Acid-Base Profile for Process Phase Separation

The downstream isolation of pharmaceutical intermediates heavily depends on predictable acid-base behavior. 4-Hydroxyquinoline possesses distinct pKa values of approximately 2.23 (protonation of the nitrogen) and 11.28 (deprotonation of the hydroxyl group) at 20 °C . This provides a wide, stable neutral pH window for organic extraction, contrasting sharply with 8-hydroxyquinoline, which has a narrower window and acts as a strong bidentate metal chelator that can complicate transition-metal-catalyzed workflows by sequestering catalysts [1].

Evidence DimensionAcid dissociation constants (pKa) and chelation interference
Target Compound Data4-Hydroxyquinoline (pKa ~2.23 and 11.28; non-chelating core)
Comparator Or Baseline8-Hydroxyquinoline (pKa ~5.0 and 9.8; strong bidentate metal chelator)
Quantified Difference4-Hydroxyquinoline offers a broader neutral extraction window and zero risk of transition-metal catalyst sequestration compared to the 8-isomer.
ConditionsAqueous solution at 20 °C.

The specific pKa profile enables straightforward pH-controlled precipitation and extraction, ensuring high-purity recovery during industrial scale-up without catalyst poisoning.

Synthesis of Fluoroquinolone Antibiotics

Capitalizing on its stable 4-quinolone tautomeric core, 4-hydroxyquinoline is the foundational starting material for synthesizing broad-spectrum antibacterials, which require this exact electronic configuration to inhibit bacterial DNA gyrase [1].

On-Demand Generation of 4-Chloroquinoline Intermediates

Due to its excellent shelf stability, 4-hydroxyquinoline is procured as a bulk precursor and reacted with POCl3 to generate reactive 4-chloroquinolines. These are subsequently used in nucleophilic aromatic substitution (SNAr) reactions to build complex kinase inhibitors and targeted therapies .

Production of Antimalarial Agents

4-Hydroxyquinoline is utilized in the synthesis of quinolone 3-esters and related derivatives, where preserving the 4-oxoquinoline structure is critical for maintaining high pharmacological activity against multidrug-resistant Plasmodium falciparum strains[2].

Precursor for 2-Alkyl-4-quinolone N-oxides (AQNOs)

The compound serves as a direct synthetic precursor for AQNOs, which act as cytochrome b inhibitors and specialized antimicrobial agents. Its predictable reactivity allows for controlled partial hydrogenation and functionalization to yield these complex bacterial signaling molecules [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 Da

Monoisotopic Mass

145.052763847 Da

Heavy Atom Count

11

LogP

0.58 (LogP)

Appearance

Solid powder

Melting Point

201.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M1O131WXFO

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-37-3
611-36-9

Wikipedia

4-Quinolone

Dates

Last modified: 08-15-2023
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2: Ortori CA, Dubern JF, Chhabra SR, Cámara M, Hardie K, Williams P, Barrett DA. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Anal Bioanal Chem. 2011 Jan;399(2):839-50. doi: 10.1007/s00216-010-4341-0. Epub 2010 Oct 28. PubMed PMID: 21046079.
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4: Liu ZQ, Han K, Lin YJ, Luo XY. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochim Biophys Acta. 2002 Mar 15;1570(2):97-103. PubMed PMID: 11985893.
5: Gai YL, Xiong KC, Chen L, Bu Y, Li XJ, Jiang FL, Hong MC. Visible and NIR photoluminescence properties of a series of novel lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands. Inorg Chem. 2012 Dec 17;51(24):13128-37. doi: 10.1021/ic301261g. Epub 2012 Dec 3. PubMed PMID: 23205639.
6: Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochem Photobiol Sci. 2009 Nov;8(11):1550-7. doi: 10.1039/b9pp00017h. Epub 2009 Sep 3. PubMed PMID: 19862413.
7: Ragos GC, Demertzis MA, Issopoulos PB. A high-sensitive spectrofluorimetric method for the determination of micromolar concentrations of iron(III) in bovine liver with 4-hydroxyquinoline. Farmaco. 1998 Aug-Sep;53(8-9):611-6. PubMed PMID: 10081826.
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12: Kwak YG, Jacoby GA, Hooper DC. Induction of plasmid-carried qnrS1 in Escherichia coli by naturally occurring quinolones and quorum-sensing signal molecules. Antimicrob Agents Chemother. 2013 Aug;57(8):4031-4. doi: 10.1128/AAC.00337-13. Epub 2013 May 20. PubMed PMID: 23689721; PubMed Central PMCID: PMC3719764.
13: Samanta A, Guchhait N, Bhattacharya SC. Photophysical aspects of biological photosensitizer Kynurenic acid from the perspective of experimental and quantum chemical study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Aug 14;129:457-65. doi: 10.1016/j.saa.2014.03.079. Epub 2014 Apr 2. PubMed PMID: 24751782.
14: LIGHTBOWN JW, JACKSON FL. Inhibition of cytochrome systems of heart muscle and certain bacteria by the antagonists of dihydrostreptomycin: 2-alkyl-4-hydroxyquinoline N-oxides. Biochem J. 1956 May;63(1):130-7. PubMed PMID: 13315258; PubMed Central PMCID: PMC1216010.
15: Elinson MN, Merkulova VM, Ilovaisky AI, Demchuk DV, Belyakov PA, Nikishin GI. Electrochemically induced multicomponent assembling of isatins, 4-hydroxyquinolin-2(1H)-one and malononitrile: a convenient and efficient way to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffold. Mol Divers. 2010 Nov;14(4):833-9. doi: 10.1007/s11030-009-9207-z. Epub 2009 Nov 17. PubMed PMID: 19921455.
16: de Melo EB. Multivariate SAR/QSAR of 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as type I fatty acid synthase (FAS) inhibitors. Eur J Med Chem. 2010 Dec;45(12):5817-26. doi: 10.1016/j.ejmech.2010.09.044. Epub 2010 Sep 29. PubMed PMID: 20965618.
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